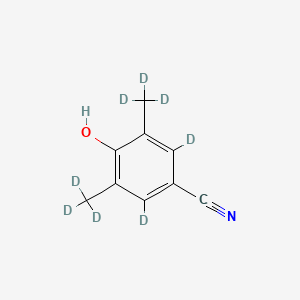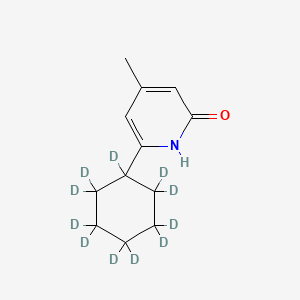
2-Vanillin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Vanillin-d3, also known as 4-Hydroxy-3-methoxy-d3 benzaldehyde, is a deuterated form of vanillin. It is a stable isotope-labeled compound where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Vanillin-d3 typically involves the deuteration of vanillin. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, vanillin can be treated with deuterated methanol (CD3OD) in the presence of a catalyst to achieve the desired deuteration .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in researchThe process involves careful control of reaction conditions to ensure high isotopic purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Vanillin-d3 undergoes similar chemical reactions as non-deuterated vanillin, including:
Oxidation: It can be oxidized to form vanillic acid.
Reduction: It can be reduced to form vanillyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Vanillic acid.
Reduction: Vanillyl alcohol.
Substitution: Depending on the substituent introduced, various substituted vanillin derivatives can be formed.
Applications De Recherche Scientifique
2-Vanillin-d3 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Mass Spectrometry: Used as an internal standard to quantify vanillin and its derivatives in complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in studying the structure and dynamics of molecules by providing distinct signals due to deuterium atoms.
Biological Studies: Used to trace metabolic pathways and study enzyme kinetics.
Pharmaceutical Research: Helps in the development of new drugs by studying the interaction of vanillin derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 2-Vanillin-d3 is similar to that of vanillin. It exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges reactive oxygen species (ROS) and protects cells from oxidative damage.
Neuroprotective Effects: Modulates signaling pathways involved in neuronal survival and function.
Antimicrobial Properties: Inhibits the growth of bacteria and fungi by disrupting their cellular processes.
Comparaison Avec Des Composés Similaires
Vanillin: The non-deuterated form, widely used as a flavoring agent and in research.
Vanillic Acid: An oxidized form of vanillin with similar applications in research.
Vanillyl Alcohol: A reduced form of vanillin used in various chemical syntheses.
Uniqueness of 2-Vanillin-d3: The primary uniqueness of this compound lies in its deuterium labeling, which makes it invaluable for isotopic studies. This labeling allows for precise tracking and quantification in analytical techniques, providing insights that are not possible with non-deuterated compounds .
Propriétés
Numéro CAS |
1329569-04-1 |
|---|---|
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
155.167 |
Nom IUPAC |
2-hydroxy-3-(trideuteriomethoxy)benzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3/i1D3 |
Clé InChI |
JJVNINGBHGBWJH-FIBGUPNXSA-N |
SMILES |
COC1=CC=CC(=C1O)C=O |
Synonymes |
2-Hydroxy-3-(methoxy-d3)benzaldehyde; o-Vanillin-d3; 2-Hydroxy-m-anisaldehyde-d3; 3-(Methoxy-d3)-2-hydroxybenzaldehyde; 3-(Methoxy-d3)salicyladehyde; 3-(Methoxy-d3)salicylaldehyde; 6-Formyl-2-(methoxy-d3)phenol; 6-Formylguaiacol-d3; NC 005-d3; NSC 21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B589460.png)


![Benz[a]anthracene-7-methanol-13C](/img/structure/B589468.png)
![Benz[a]anthracene-7-methanol-13C 7-Acetate](/img/structure/B589469.png)


